molecular formula C28H27N3O2S B10949881 N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

Cat. No.: B10949881
M. Wt: 469.6 g/mol
InChI Key: CTDBOWHEQFHHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA: is a complex organic compound with a molecular formula of C28H27N3O2S and a molecular weight of 469.59788 g/mol This compound is characterized by its unique structure, which includes a quinoline ring, an isobutoxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications. The isobutoxyphenyl group is then introduced through a substitution reaction. Finally, the thiourea moiety is added via a condensation reaction with benzyl isothiocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its quinoline and thiourea moieties play crucial roles in these interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27N3O2S

Molecular Weight

469.6 g/mol

IUPAC Name

N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C28H27N3O2S/c1-19(2)18-33-22-12-8-11-21(15-22)26-16-24(23-13-6-7-14-25(23)30-26)27(32)31-28(34)29-17-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H2,29,31,32,34)

InChI Key

CTDBOWHEQFHHOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.